tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXNZDCTVPSKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Formation of Key Intermediates
The synthesis begins with the formation of imines from suitable aldehydes or ketones and amines. A notable approach involves the reaction of benzylamine with aldehydes in toluene under Dean-Stark conditions, which facilitates continuous removal of water, driving the equilibrium toward imine formation with yields approaching nearly 100%. This step is critical, as it sets the stage for subsequent nucleophilic addition.
Nucleophilic Addition to Form Allyl Derivatives
The imines are then subjected to nucleophilic addition with allylmagnesium halides, such as allylmagnesium chloride, which are more accessible and safer than their bromide counterparts. The addition occurs in tetrahydrofuran (THF) under controlled conditions, producing allyl-substituted amines with high yields (>90%).
Cyclization via Bromination and Dehydrohalogenation
The next pivotal step involves bromination of the allyl intermediates using bromine (Br₂) in dichloromethane (DCM), in the presence of a base such as triethylamine (Et₃N). This process induces intramolecular bromocyclization, forming a spirocyclic structure. The reaction is optimized to proceed at room temperature, with near-quantitative yields and high purity of the brominated products.
Subsequently, catalytic hydrogenolysis of the brominated intermediates using palladium catalysts converts the bromides into the desired spirocyclic amines. This step is performed under hydrogen atmosphere, yielding the core structure with minimal side reactions.
Optimization and Scale-Up Considerations
Recent research emphasizes the scalability of this synthetic route. Minor modifications, such as replacing allylmagnesium bromide with allylmagnesium chloride and optimizing solvent systems, have increased overall yields to approximately 62–67%. Additionally, the use of in situ generation of reagents and one-pot procedures reduces purification steps and improves safety profiles.
Data Table Summarizing the Preparation Method
| Step | Reagents & Conditions | Key Outcomes | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzylamine + aldehyde, Dean-Stark | Imine formation | ~100 | Water removal drives reaction |
| 2 | Allylmagnesium chloride in THF | Allyl amine formation | >90 | Safer and more accessible reagent |
| 3 | Bromination with Br₂ + Et₃N in DCM | Bromocyclization | Near-quantitative | Intramolecular cyclization |
| 4 | Catalytic hydrogenolysis | Dehalogenation | 71–74 | Produces spirocyclic amine |
| 5 | Reaction with tert-butyl chloroformate | Carbamate protection | >70 | Final compound formation |
Research Findings and Practical Implications
- The optimized protocol demonstrates high efficiency, safety, and scalability, suitable for multigram synthesis.
- The use of readily available reagents like allylmagnesium chloride and common solvents enhances reproducibility.
- The intramolecular bromocyclization step is crucial for constructing the spirocyclic core with high regio- and stereoselectivity.
- The overall yield improvements are attributed to process modifications, such as in situ reagent generation and one-pot operations, reducing purification losses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones or carboxylic acids, while reduction can produce difluoro alcohols or amines.
Scientific Research Applications
Key Properties:
- Molecular Formula : C13H22F2N2O2
- Molecular Weight : 276.32 g/mol
- CAS Number : 1250999-05-3
Chemistry
In the realm of chemistry, tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical reactions and develop new materials with tailored properties .
Biology
The compound's potential as a pharmacophore in drug design is significant. The presence of fluorine atoms can enhance bioavailability and metabolic stability, making it an attractive candidate for developing new therapeutic agents targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic applications. It may act as a lead compound for drugs aimed at specific enzymes or receptors, potentially leading to the development of treatments for various diseases .
Industry
The unique chemical properties of this compound make it suitable for industrial applications, particularly in the development of advanced materials such as polymers and coatings .
Case Study 1: Drug Development
Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. The incorporation of the difluorinated moiety has been shown to enhance cytotoxicity compared to non-fluorinated analogs.
Case Study 2: Material Science
In material science applications, this compound has been utilized in the formulation of high-performance coatings that exhibit superior thermal stability and chemical resistance due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The spirocyclic structure can also influence the compound’s conformational flexibility, affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs include:
- Substituent positions : Fluorine, hydroxyl, oxo, or alkyl groups at varying positions.
- Nitrogen arrangement : 1,8- vs. 2,8-diaza configurations.
- Additional heteroatoms : Inclusion of sulfur (e.g., 1-thia derivatives) .
Table 1: Structural and Physical Property Comparison
Biological Activity
Tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and materials science. Its distinct properties arise from the presence of fluorine atoms and a spirocyclic framework, making it a subject of interest for various biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two fluorine atoms that contribute to its lipophilicity and metabolic stability, enhancing its bioavailability as a drug candidate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance binding affinity through strong hydrogen bonds with biological molecules. Additionally, the spirocyclic structure influences the compound’s conformational flexibility, which is crucial for its interaction with enzymes and receptors involved in various physiological processes.
Medicinal Chemistry
Research indicates that this compound may serve as a lead compound in drug development targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic pathways.
Potential Therapeutic Targets:
- Enzymes involved in metabolic pathways
- Receptors related to inflammation and pain signaling
Case Studies and Research Findings
Recent studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Activity: In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing novel antibiotics.
- Cytotoxic Effects: Preliminary cytotoxicity assays indicate that the compound may selectively induce apoptosis in cancer cell lines while sparing normal cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Structure | Moderate anti-inflammatory |
| tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | Structure | Low cytotoxicity |
| tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate | Structure | High metabolic stability |
This table illustrates that while other compounds exhibit some biological activities, this compound stands out due to its enhanced lipophilicity and metabolic stability.
Q & A
Basic: What are the typical synthetic routes for preparing tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves nucleophilic substitution or cyclization reactions. For example, analogous spiro compounds are synthesized by refluxing intermediates with anhydrous potassium carbonate in acetonitrile to facilitate alkylation or cyclization . Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact yields. For instance:
| Compound Type | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Difluoro-spiro derivatives | 61 | 171–173 | |
| Oxa-/aza-spiro analogs | 65 | 71–74 |
Lower yields in difluoro derivatives may stem from steric hindrance or electronic effects of fluorine substituents. Optimizing reaction time (e.g., 6–12 hours) and stoichiometry (1:1.2 molar ratio of reactants) is recommended .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, while 19F NMR identifies fluorine environments .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) via reverse-phase columns .
- Melting Point Analysis: Sharp melting ranges (e.g., 171–173°C) indicate crystalline purity .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption .
- Incompatibilities: Avoid strong oxidizers and electrostatic discharge .
Advanced: How can computational methods optimize the synthesis and functionalization of this spiro compound?
Methodological Answer:
Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search: Identifies energetically favorable routes for cyclization or fluorination .
- Virtual Screening: Tests solvent/catalyst combinations to maximize yield .
- Data Feedback Loops: Experimental results (e.g., failed conditions) refine computational models iteratively .
Advanced: How do the fluorine substituents influence the compound’s reactivity and application in drug discovery?
Methodological Answer:
The 3,3-difluoro motif:
- Electronic Effects: Fluorine’s electronegativity stabilizes adjacent carbocations during synthesis and modulates pKa of nearby functional groups .
- Metabolic Stability: Enhances resistance to oxidative degradation in bioactive molecules.
- Stereochemical Impact: Fluorine atoms may restrict conformational flexibility, affecting binding affinity in target proteins.
Advanced: How can researchers resolve contradictions in reported synthetic yields or characterization data?
Methodological Answer:
- Reproducibility Checks: Repeat experiments under identical conditions (e.g., anhydrous acetonitrile, reflux duration) .
- Variable Optimization: Systematically alter catalysts (e.g., switch K2CO3 to Cs2CO3) or temperatures .
- Cross-Validation: Use computational models to predict optimal conditions and compare with empirical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
